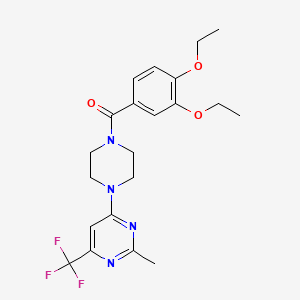

(3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25F3N4O3 and its molecular weight is 438.451. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity by reviewing relevant studies, highlighting its mechanisms of action, and summarizing findings from various research efforts.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key features:

- Functional Groups: The presence of a diethoxyphenyl group and a piperazine moiety suggests potential interactions with various biological targets.

- Trifluoromethyl Group: This group may enhance lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

-

Anticancer Activity

- In vitro studies have shown that derivatives of similar structures can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells. For instance, compounds with structural similarities demonstrated IC50 values in the low micromolar range against these cell lines, suggesting significant cytotoxic potential .

- Mechanisms of action include induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through tubulin polymerization inhibition .

- Anti-inflammatory Effects

- Antimicrobial Properties

Table 1: Summary of Biological Activities

| Activity Type | Cell Line / Model | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.99 | Induction of apoptosis, tubulin inhibition |

| A549 | 0.054 | Cell cycle arrest at G2/M phase | |

| Anti-inflammatory | In vitro models | N/A | NF-kB pathway inhibition |

| Antimicrobial | Various bacterial strains | N/A | Potential disruption of bacterial membranes |

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of similar compounds, researchers synthesized derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that modifications to the piperazine moiety significantly influenced biological activity, with some derivatives exhibiting enhanced potency compared to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that specific substitutions on the phenyl ring could modulate the compound's ability to inhibit pro-inflammatory cytokines in macrophage models. This suggests a promising avenue for developing novel anti-inflammatory agents based on this scaffold .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in inflammatory processes. COX-II inhibitors are crucial in developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study : A study published in ACS Omega explored various derivatives of diaryl heterocycles, including compounds similar to (3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. These derivatives exhibited significant anti-inflammatory effects with IC50 values demonstrating their potency against COX-II .

Anticancer Potential

The compound's structure suggests it may interact with various biological targets implicated in cancer progression. Pyrimidine derivatives have been extensively studied for their role in inhibiting fibroblast growth factor receptors (FGFRs), which are overexpressed in several cancers.

Research Findings : A publication on the design and synthesis of pyrazolo[3,4-d]pyridazinone derivatives indicated that modifications similar to those found in this compound could enhance selectivity towards FGFRs, suggesting a pathway for anticancer drug development .

Neurological Applications

The piperazine moiety is often associated with neuroactive compounds. Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant effects.

Example Application : In the context of neurological disorders, compounds structurally related to this compound have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .

Data Table: Summary of Research Findings

Analyse Chemischer Reaktionen

Key Steps:

-

Pyrimidine Ring Formation :

A Suzuki-Miyaura coupling reaction between methyl 6-chloro-2-methylpyrimidine-4-carboxylate and a boronic ester derivative introduces the trifluoromethylphenyl group . -

Piperazine Coupling :

The pyrimidine intermediate reacts with tert-butyl piperazine-1-carboxylate via amide bond formation using propylphosphonic anhydride (T3P®) . -

Deprotection :

The tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) . -

Final Methanone Formation :

The deprotected piperazine reacts with 3,4-diethoxyphenyl carbonyl chloride under basic conditions .

Functional Group Reactivity

The compound’s reactivity is dominated by:

-

Piperazine Nitrogen : Participates in nucleophilic substitution (e.g., sulfonylation, alkylation) .

-

Pyrimidine Ring : Susceptible to electrophilic aromatic substitution at electron-deficient positions.

-

Trifluoromethyl Group : Enhances lipophilicity and metabolic stability but is chemically inert under standard conditions.

Sulfonylation

Piperazine reacts with sulfonyl chlorides to form sulfonamide derivatives :

textR-SO₂Cl + Piperazine → R-SO₂-Piperazine + HCl

N-Alkylation

The secondary amine in piperazine undergoes alkylation with alkyl halides :

textR-X + Piperazine → R-Piperazine + HX

Hydrolysis

The ethoxy groups on the phenyl ring can be hydrolyzed under acidic or basic conditions:

text3,4-Diethoxyphenyl → 3,4-Dihydroxyphenyl (under H⁺/OH⁻)

-

Conditions : HCl/NaOH, elevated temperatures.

Stability Under Reaction Conditions

-

Thermal Stability : Stable up to 220°C (melting point observed at 221–222°C for analogous compounds) .

-

pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) .

Catalytic and Solvent Effects

Side Reactions and Byproducts

-

Incomplete Deprotection : Residual Boc groups may persist if TFA exposure is insufficient .

-

Over-Alkylation : Excess alkylating agents can lead to quaternary ammonium salts .

-

Oxidation : Piperazine may oxidize to form N-oxide derivatives under harsh conditions.

Analytical Characterization

Eigenschaften

IUPAC Name |

(3,4-diethoxyphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4O3/c1-4-30-16-7-6-15(12-17(16)31-5-2)20(29)28-10-8-27(9-11-28)19-13-18(21(22,23)24)25-14(3)26-19/h6-7,12-13H,4-5,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGUOGVYBYUPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.